Antipyrine salicylate

Descripción general

Descripción

Antipyrine salicylate is a compound formed by the combination of antipyrine and salicylic acid. Antipyrine, also known as phenazone, is an analgesic and antipyretic agent, while salicylic acid is known for its anti-inflammatory properties. The combination of these two compounds results in a substance that is used for its pain-relieving and anti-inflammatory effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of antipyrine salicylate typically involves the esterification of antipyrine with salicylic acid. This reaction can be carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Acid-Base Reactions

Antipyrine salicylate reacts with mineral and organic acids, demonstrating pH-dependent solubility:

-

With Hydrochloric Acid (HCl) : Initial precipitation of this compound occurs, dissolving in excess HCl due to protonation of the salicylate group .

-

With Acetic Acid : Similar behavior observed, with dissolution upon acid excess .

-

Decomposition Pathway : Prolonged exposure to acids releases salicylic acid as a secondary precipitate , indicating partial hydrolysis:

Complexation with Ferric Chloride

The salicylate moiety reacts with Fe³⁺ ions, forming a dark brown precipitate . This reaction is characteristic of phenolic hydroxyl groups in salicylic acid derivatives:

Note : The intensity of the precipitate suggests coordination between Fe³⁺ and the deprotonated salicylate oxygen .

Oxidation by Hydroxyl Radicals

Salicylate derivatives, including this compound, undergo oxidation via hydroxyl radicals (- OH) generated enzymatically or chemically :

-

Mechanism : Decarboxylation and hydroxylation at the aromatic ring .

-

Rate : Salicylic acid oxidizes 16× faster than benzoic acid under identical conditions .

-

Biological Relevance : This pathway may contribute to anti-inflammatory effects by scavenging reactive oxygen species .

Hydrolysis

This compound undergoes hydrolysis in aqueous media, particularly under alkaline conditions:

-

Base-Catalyzed Hydrolysis : Cleavage of the ester bond yields antipyrine and salicylate ions .

-

Acid-Catalyzed Hydrolysis : Slower process due to protonation of the ester carbonyl group .

Hydrolysis Reaction :

Thermal Decomposition

At elevated temperatures (>140°C), salicylic acid derivatives decompose:

-

Primary Products : Phenol and carbon dioxide via decarboxylation .

-

Antipyrine Stability : The antipyrine moiety remains intact under moderate heating but may degrade at extremes .

Research Implications

-

Pharmacological : Oxidation by hydroxyl radicals suggests a mechanism for modulating oxidative stress in inflammatory conditions .

-

Analytical Chemistry : Ferric chloride reaction provides a qualitative test for salicylate presence .

-

Synthetic Chemistry : Calcium-mediated synthesis offers a route to metal complexes with potential enhanced solubility .

Aplicaciones Científicas De Investigación

Antipyrine salicylate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving esterification and other organic reactions.

Biology: The compound is studied for its effects on biological systems, particularly its analgesic and anti-inflammatory properties.

Medicine: this compound is used in the development of pharmaceutical formulations for pain relief and inflammation reduction.

Industry: The compound finds applications in the formulation of topical creams and ointments for its therapeutic effects.

Mecanismo De Acción

The mechanism of action of antipyrine salicylate involves the inhibition of cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparación Con Compuestos Similares

Salicylic Acid: Known for its anti-inflammatory properties, it is a key component of antipyrine salicylate.

Aspirin: Another salicylate compound with analgesic and anti-inflammatory effects.

Uniqueness: this compound is unique in that it combines the properties of both antipyrine and salicylic acid, resulting in a compound with enhanced analgesic and anti-inflammatory effects. This combination makes it particularly effective in the treatment of pain and inflammation compared to its individual components.

Actividad Biológica

Antipyrine salicylate is a compound that combines antipyrine, a non-opioid analgesic and antipyretic, with salicylate, which is known for its anti-inflammatory and analgesic properties. This combination enhances the biological activity of both components, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and clinical implications.

1. Anti-inflammatory Activity:

this compound exhibits significant anti-inflammatory properties. Salicylate compounds are known to inhibit cyclooxygenases (COX), enzymes involved in the synthesis of pro-inflammatory prostaglandins. This inhibition reduces inflammation and pain in various conditions, including rheumatic diseases and acute inflammatory states .

2. Acetyltransferase Inhibition:

Recent studies have shown that salicylate can inhibit CBP/p300 acetyltransferase activity by competing with acetyl-CoA. This results in decreased acetylation of non-histone proteins like NF-κB and p53, which are crucial in inflammatory responses. The inhibition occurs at clinically relevant concentrations, suggesting a direct mechanism by which this compound can modulate cellular signaling pathways involved in inflammation .

3. Activation of AMPK:

Salicylate has been reported to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK leads to metabolic changes that can enhance anti-inflammatory responses and reduce oxidative stress .

Efficacy and Clinical Applications

This compound has been evaluated for its efficacy in various clinical settings:

- Pain Management: It is used as an analgesic for conditions such as arthritis, where inflammation plays a significant role in pain perception.

- Fever Reduction: Due to its antipyretic properties, it is effective in managing fever associated with infections or inflammatory conditions.

Case Studies

Case Study 1: Salicylate Toxicity

A notable case involved a 61-year-old woman who experienced acute focal neurologic deficits due to excessive use of salicylate-containing medications. Her serum salicylate levels were significantly elevated, leading to symptoms such as hemiparesis and confusion. Treatment with activated charcoal and sodium bicarbonate resulted in a complete recovery within 48 hours .

Case Study 2: Aspirin Overdose

Another case highlighted the dangers of overdose with aspirin (acetylsalicylic acid), which shares similar biological activities with this compound. A 35-year-old male ingested a large quantity of aspirin, resulting in respiratory alkalosis and neurological symptoms. He required hemodialysis for clearance of the drug from his system .

Research Findings

Research has demonstrated that this compound possesses multiple biological activities:

| Activity | Mechanism | Efficacy |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | Effective in reducing inflammation |

| Acetyltransferase inhibition | Competition with acetyl-CoA for CBP/p300 | Decreases acetylation of NF-κB and p53 |

| AMPK activation | Allosteric binding leading to metabolic regulation | Enhances cellular energy homeostasis |

Propiedades

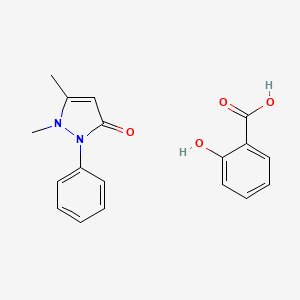

IUPAC Name |

1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.C7H6O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;8-6-4-2-1-3-5(6)7(9)10/h3-8H,1-2H3;1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAQKERCWPUIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966330 | |

| Record name | Phenazone salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-07-0 | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antipyrine salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazone salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazone salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIPYRINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F558OJK9JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.